Cas no 780801-06-1 (1-(2-Bromopyridin-3-yl)cyclobutanol)

1-(2-Bromopyridin-3-yl)cyclobutanol is a brominated pyridine derivative featuring a cyclobutanol substituent, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, combining a brominated pyridine ring with a strained cyclobutanol moiety, enables selective functionalization, making it valuable for cross-coupling reactions, ligand design, and medicinal chemistry applications. The bromine atom at the 2-position of the pyridine ring enhances reactivity in metal-catalyzed transformations, while the cyclobutanol group offers opportunities for further derivatization. This compound is particularly useful in constructing complex heterocyclic frameworks, contributing to the development of bioactive molecules and advanced materials. High purity and stability ensure reliable performance in synthetic workflows.
1-(2-Bromopyridin-3-yl)cyclobutanol structure
780801-06-1 structure
Product name:1-(2-Bromopyridin-3-yl)cyclobutanol
CAS No:780801-06-1
MF:C9H10BrNO
MW:228.08580160141
CID:3030231
PubChem ID:77230267

1-(2-Bromopyridin-3-yl)cyclobutanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromopyridin-3-yl)cyclobutanol
    • 780801-06-1
    • OPQQFZXMMRDXPR-UHFFFAOYSA-N
    • DA-02840
    • 1-(2-BROMOPYRIDIN-3-YL)CYCLOBUTAN-1-OL
    • 1-(2-bromo-pyridin-3-yl)-cyclobutanol
    • SCHEMBL2084684
    • Inchi: InChI=1S/C9H10BrNO/c10-8-7(3-1-6-11-8)9(12)4-2-5-9/h1,3,6,12H,2,4-5H2
    • InChI Key: OPQQFZXMMRDXPR-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(Br)N=C1)C2(CCC2)O

Computed Properties

  • Exact Mass: 226.99458g/mol
  • Monoisotopic Mass: 226.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 1.7

1-(2-Bromopyridin-3-yl)cyclobutanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11057783-1g
1-(2-Bromopyridin-3-yl)cyclobutanol
780801-06-1 95+%
1g
$429 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742584-1g
1-(2-Bromopyridin-3-yl)cyclobutan-1-ol
780801-06-1 98%
1g
¥3032.00 2024-07-28
Chemenu
CM174478-5g
1-(2-bromopyridin-3-yl)cyclobutan-1-ol
780801-06-1 95%
5g
$1222 2021-08-05
Chemenu
CM174478-1g
1-(2-bromopyridin-3-yl)cyclobutan-1-ol
780801-06-1 95%
1g
$405 2021-08-05
Chemenu
CM174478-1g
1-(2-bromopyridin-3-yl)cyclobutan-1-ol
780801-06-1 95%
1g
$405 2024-07-23
Alichem
A029195355-5g
1-(2-Bromopyridin-3-yl)cyclobutanol
780801-06-1 95%
5g
$1092.00 2023-09-01
Chemenu
CM174478-5g
1-(2-bromopyridin-3-yl)cyclobutan-1-ol
780801-06-1 95%
5g
$1222 2024-07-23
Crysdot LLC
CD11057783-5g
1-(2-Bromopyridin-3-yl)cyclobutanol
780801-06-1 95+%
5g
$1297 2024-07-18

Additional information on 1-(2-Bromopyridin-3-yl)cyclobutanol

Professional Introduction to 1-(2-Bromopyridin-3-yl)cyclobutanol (CAS No. 780801-06-1)

1-(2-Bromopyridin-3-yl)cyclobutanol), identified by its Chemical Abstracts Service (CAS) number 780801-06-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic alcohols, characterized by its cyclobutane ring fused with a pyridine moiety, which is further substituted with a bromine atom at the 2-position and a hydroxyl group at the 3-position. The unique structural features of this molecule make it a valuable scaffold for the development of novel bioactive agents.

The cyclobutane ring in 1-(2-Bromopyridin-3-yl)cyclobutanol contributes to its rigidity, which can be advantageous in terms of binding affinity and metabolic stability. This structural motif has been widely explored in drug design due to its ability to mimic certain biological conformations and enhance interactions with target proteins. The presence of the pyridine moiety further enhances its pharmacological potential, as pyridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. The brominated pyridine derivative in 1-(2-Bromopyridin-3-yl)cyclobutanol serves as an excellent starting point for designing molecules that can interact with specific enzymes or receptors. For instance, studies have shown that brominated pyridines can act as potent scaffolds for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The hydroxyl group on the cyclobutane ring provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

The synthesis of 1-(2-Bromopyridin-3-yl)cyclobutanol involves multi-step organic reactions, typically starting from commercially available precursors such as bromopyridine and cyclobutanone. Advanced synthetic techniques, including cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, can be employed to introduce the cyclobutyl group onto the pyridine ring. These methods not only highlight the synthetic versatility of this compound but also demonstrate its potential as a building block for more complex molecules.

One of the most compelling aspects of 1-(2-Bromopyridin-3-yl)cyclobutanol is its potential in medicinal chemistry. Researchers have leveraged its structure to develop novel compounds with therapeutic applications. For example, derivatives of this molecule have been investigated for their ability to modulate protein-protein interactions, which are often key targets in drug discovery. The bromine atom at the 2-position of the pyridine ring is particularly useful for further derivatization via palladium-catalyzed reactions, enabling the creation of diverse libraries of compounds for high-throughput screening.

The pharmacokinetic properties of 1-(2-Bromopyridin-3-yl)cyclobutanol are also worth noting. The cyclobutane ring enhances lipophilicity, which can improve oral bioavailability, while the polar hydroxyl group can influence solubility and metabolic clearance. These factors are critical in determining a drug's efficacy and safety profile. Computational modeling and experimental studies have been used to optimize these properties, ensuring that derivatives based on this scaffold exhibit favorable pharmacokinetic profiles.

In conclusion, 1-(2-Bromopyridin-3-yl)cyclobutanol (CAS No. 780801-06-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich platform for designing bioactive molecules with potential therapeutic applications across various diseases. As research continues to uncover new ways to utilize this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation drugs.

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